molecular formula C9H11NO2S B2573072 8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol CAS No. 1483094-45-6

8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol

Cat. No.: B2573072
CAS No.: 1483094-45-6
M. Wt: 197.25
InChI Key: UAYBEAFJTINCGB-UHFFFAOYSA-N
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Description

8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol This compound is characterized by its unique structure, which includes a dioxepine ring fused with a benzene ring, an amino group, and a thiol group

Scientific Research Applications

8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol is utilized in various scientific research applications, including:

Safety and Hazards

The compound “3,4-Dihydro-2H-1,5-benzodioxepin-7-amine”, which is structurally similar to “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol”, is reported to be toxic if swallowed, toxic in contact with skin, and causes skin and serious eye irritation .

Future Directions

The future directions for research on “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” and similar compounds could include further optimization and mechanism studies . Additionally, the development of novel synthetic methods and the exploration of their biological activities could be potential areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

These methods likely involve optimized reaction conditions to maximize yield and purity while minimizing costs.

Chemical Reactions Analysis

Types of Reactions

8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of amino derivatives .

Mechanism of Action

The mechanism of action of 8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol involves its interaction with specific molecular targets. The amino and thiol groups allow it to form bonds with various biological molecules, potentially affecting pathways related to oxidative stress and cellular signaling. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

    8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-methyl: Contains a methyl group instead of a thiol group.

Uniqueness

8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-6-4-7-8(5-9(6)13)12-3-1-2-11-7/h4-5,13H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYBEAFJTINCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)N)S)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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